molecular formula C7H9N3O4 B2929983 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid CAS No. 1006957-63-6

4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2929983
CAS No.: 1006957-63-6
M. Wt: 199.166
InChI Key: ZXPACPBEJCIEMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This compound is characterized by the presence of a nitro group at the 4-position, a propyl group at the 1-position, and a carboxylic acid group at the 3-position. It is used as a building block in the synthesis of various biologically active compounds and has applications in medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid can be achieved through several methods. One common method involves the nitration of 1-propyl-1H-pyrazole-3-carboxylic acid. The reaction is typically carried out by adding 1-propyl-1H-pyrazole-3-carboxylic acid to a mixture of concentrated nitric acid and sulfuric acid. The reaction mixture is heated to around 100°C for 16 hours, and the progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is poured into ice water, and the resulting precipitate is collected by vacuum filtration and recrystallized from acetone to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity. The propyl group provides hydrophobic interactions that enhance the compound’s binding affinity to its targets. These interactions collectively contribute to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of the propyl group, which enhances its hydrophobic interactions and potentially improves its binding affinity to biological targets. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .

Properties

IUPAC Name

4-nitro-1-propylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-2-3-9-4-5(10(13)14)6(8-9)7(11)12/h4H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPACPBEJCIEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.